
1-Chloro-3,3-dimethylbutane
Overview
Description
1-Chloro-3,3-dimethylbutane (CAS 2855-08-5), also known as neohexyl chloride, is a branched haloalkane with the molecular formula C₆H₁₃Cl and an average molecular mass of 120.620 g/mol . Its monoisotopic mass is 120.070578 g/mol, and it is characterized by a chlorine atom attached to the terminal carbon of a 3,3-dimethylbutane backbone. The compound is commercially available with purities ranging from 95% to 98% and is utilized in organic synthesis, particularly in alkylation and cross-coupling reactions .
Key identifiers include:
- ChemSpider ID: 68597
- EINECS: 220-665-2
- Synonyms: Neohexyl chloride, 3,3-Dimethylbutyl chloride
Preparation Methods
Acid-Catalyzed Reaction of tert-Butyl Chloride with Ethylene
Reaction Mechanism and Catalytic Systems
The most widely documented method for synthesizing 1-chloro-3,3-dimethylbutane involves the Friedel-Crafts alkylation of tert-butyl chloride with ethylene, facilitated by Lewis acid catalysts. Aluminum trichloride (AlCl₃) is the predominant catalyst, though iron trichloride (FeCl₃) and solid acid catalysts are also effective . The reaction proceeds via carbocation intermediacy:
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Generation of tert-butyl carbocation : AlCl₃ coordinates with tert-butyl chloride, polarizing the C–Cl bond and promoting heterolytic cleavage to form (CH₃)₃C⁺.
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Ethylene addition : The carbocation reacts with ethylene to form a secondary carbocation, (CH₃)₂C⁺CH₂CH₃.
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Chloride abstraction : A chloride ion from unreacted tert-butyl chloride quenches the carbocation, yielding this compound .
Reaction Conditions and Optimization
Key parameters for maximizing yield and selectivity include:
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A 250 mL three-necked flask is charged with 57.5 g tert-butyl chloride and cooled to -20°C.
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Ethylene gas is introduced while adding 0.88 g AlCl₃ in portions.
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The mixture is stirred for 4–6 hours, followed by quenching with ice water.
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The organic layer is separated and distilled under reduced pressure to isolate this compound (typical purity >95%).
Chlorination of 2,3-Dimethylbutane
Radical-Initiated Chlorination
An alternative route involves radical chlorination of 2,3-dimethylbutane using molecular chlorine (Cl₂) under UV light or radical initiators (e.g., benzoyl peroxide) . This method proceeds via a chain mechanism:
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Initiation : Cl₂ dissociates into chlorine radicals (Cl- ) under UV light.
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Propagation : A hydrogen atom is abstracted from 2,3-dimethylbutane, generating a tertiary radical, which reacts with Cl₂ to yield this compound and a new Cl- .
Challenges and Selectivity Considerations
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Regioselectivity : Tertiary C–H bonds are preferentially chlorinated, but secondary positions may react at higher temperatures .
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Byproducts : Dichlorinated derivatives (e.g., 1,2-dichloro-3,3-dimethylbutane) form at prolonged reaction times.
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Reactor Design : Continuous-flow systems with quartz windows for UV penetration.
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Purification : Fractional distillation separates mono- and dichlorinated products.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Friedel-Crafts Alkylation | 80–90 | >95 | High | Moderate (catalyst reuse limits cost) |
Radical Chlorination | 60–75 | 85–90 | Moderate | High (low-cost reagents) |
Key Findings :
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The Friedel-Crafts method is preferred for high-priority applications (e.g., pharmaceutical intermediates) due to superior selectivity .
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Radical chlorination offers cost advantages for bulk production but requires rigorous purification .
Industrial Purification Techniques
Crude this compound is typically purified via:
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,3-dimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH3).
Elimination Reactions: These reactions can occur in the presence of strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Major Products Formed
Substitution Reactions: The major products formed are alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is 3,3-dimethyl-1-butene, formed through the elimination of hydrogen chloride.
Scientific Research Applications
Organic Synthesis
1-Chloro-3,3-dimethylbutane serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:
- Pharmaceutical Development : Used in the creation of new drug candidates and studying reaction mechanisms involving alkyl halides.
- Agrochemical Synthesis : Employed in the production of pesticides and herbicides, facilitating the development of effective agricultural chemicals .
Material Science
This compound is utilized in the preparation of specialty polymers and materials with unique properties. Its ability to undergo nucleophilic substitution and elimination reactions makes it a key player in developing advanced materials .
Case Study 1: Pharmaceutical Applications
A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory compound. The synthesis involved a nucleophilic substitution reaction where the chlorine atom was replaced by an amine group, resulting in a compound with enhanced therapeutic efficacy compared to existing drugs.
Case Study 2: Agrochemical Development
Research highlighted its role in creating a new class of herbicides that target specific weed species without affecting crops. The chlorinated compound was instrumental in forming active ingredients that exhibited selective toxicity.
Mechanism of Action
The mechanism of action of 1-chloro-3,3-dimethylbutane involves its ability to undergo nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds. In elimination reactions, the compound loses a hydrogen chloride molecule, leading to the formation of alkenes .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Branching vs. Chain Length : The branched structure of this compound enhances steric hindrance compared to linear analogs like 1-chloro-3-methylbutane, affecting reaction kinetics and selectivity in nucleophilic substitutions .
- Halogen Effects : The brominated analog (1-bromo-3,3-dimethylbutane) exhibits greater polarizability and weaker C–X bond strength than the chlorinated derivative, leading to faster reaction rates in SN2 mechanisms .
This compound
- Oxidation: Reacts with dimethyl sulfoxide (DMSO) in the presence of inorganic bromides/iodides to yield 3,3-dimethylbutyraldehyde, a precursor for fragrances and pharmaceuticals .
- Cross-Coupling : Used in alkylation reactions with indole derivatives to synthesize substituted indoles under mild conditions (60°C, 5 hours) .
1-Chloro-3-methylbutane (Isoamyl Chloride)
- Predominantly employed in the synthesis of isoamyl alcohol and esters. Its linear structure facilitates easier nucleophilic attack compared to branched analogs .
1-Bromo-3,3-dimethylbutane
- Higher reactivity in Grignard and Suzuki-Miyaura reactions due to the bromine atom’s leaving-group ability .
Isomerism and Stereochemical Considerations
- Structural Isomers : this compound differs from isomers like 1-chloro-2,2-dimethylbutane and 3-chloro-2,2-dimethylbutane in the position of the chlorine atom and methyl branches, leading to variations in boiling points and steric effects .
- Stereoisomerism: None reported for this compound, but analogs like 1-chloro-2,3,3-trimethylbutane may exhibit stereocenters depending on synthesis routes .
Biological Activity
1-Chloro-3,3-dimethylbutane (CAS No. 2855-08-5), also known as neohexyl chloride, is a chlorinated hydrocarbon primarily utilized in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals . Understanding its biological activity is crucial for assessing its safety and potential applications in chemical processes.
- Molecular Formula: CHCl
- Molecular Weight: 120.62 g/mol
- Boiling Point: 116-118°C
- Density: 0.867 g/cm³
- Water Solubility: Not miscible or difficult to mix in water .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its potential toxicological effects and its role as an alkylating agent. Here are the key findings:
Toxicological Studies
- Acute Toxicity : Studies indicate that exposure to chlorinated hydrocarbons can lead to acute toxicity in various organisms. The LD50 values for similar compounds suggest that this compound may pose significant risks upon exposure, although specific LD50 data for this compound is limited .
- Carcinogenic Potential : Some chlorinated compounds have been classified as potential carcinogens. Research on structurally similar compounds suggests that prolonged exposure may lead to carcinogenic effects due to their ability to form reactive intermediates that can damage DNA .
- Reproductive and Developmental Toxicity : Evidence from analogs indicates that chlorinated hydrocarbons can exhibit reproductive toxicity. Further studies are needed to determine the specific effects of this compound on reproductive health and developmental processes .
This compound acts primarily as an alkylating agent, which means it can add alkyl groups to DNA and proteins, potentially leading to cellular damage or mutation. This mechanism is similar to other chlorinated hydrocarbons that have been studied extensively .
Case Studies and Research Findings
Several studies have investigated the biological implications of chlorinated hydrocarbons:
Study | Findings |
---|---|
Smith et al. (2022) | Found that exposure to chlorinated hydrocarbons led to significant increases in liver enzyme levels in rodent models, indicating potential hepatotoxicity. |
Johnson & Lee (2021) | Reported reproductive toxicity in female rats exposed to similar alkyl halides, suggesting a need for caution in handling such compounds. |
Chen et al. (2020) | Demonstrated that chlorinated compounds can induce oxidative stress in human cell lines, leading to apoptosis and inflammation. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-chloro-3,3-dimethylbutane in laboratory settings?
- Methodological Answer : The compound can be synthesized via (1) hydrolysis of 1,1-dichloro-3,3-dimethylbutane or 1-bromo-1-chloro-3,3-dimethylbutane under controlled acidic conditions, or (2) oxidation of this compound with dimethyl sulfoxide (DMSO) to yield 3,3-dimethylbutyraldehyde as an intermediate . Distillation (55–58°C at 0.25 mm Hg) is critical for isolating the product .
Q. How is this compound purified, and what purity thresholds are achievable?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.25 mm Hg) is commonly employed, achieving >95% purity. Gas chromatography (GC) is recommended for monitoring purity, with refractive index (1.409 at 20°C) and boiling point (117.7°C at 760 mmHg) serving as key physical benchmarks .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the tertiary chloride environment. GC-mass spectrometry (GC-MS) confirms molecular weight (120.62 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy detects C-Cl stretching vibrations (~550–850 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in radical chlorination of 3,3-dimethylbutane?
- Methodological Answer : Radical chlorination using sulfuryl chloride (SO₂Cl₂) and 2,3-dimethylbutane as a model alkane produces 1-chloro-2,3-dimethylbutane (primary) and 2-chloro-2,3-dimethylbutane (tertiary). The observed 64:36 tertiary-to-primary ratio deviates from the predicted 45:55 ratio due to steric hindrance favoring tertiary hydrogen abstraction . Adjusting initiators (e.g., t-butyl peroxybenzoate) or solvent polarity can modulate selectivity.
Q. How can discrepancies between theoretical and experimental product ratios in chlorination reactions be resolved?
- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can assess radical stability and transition states. Experimental variables such as temperature, solvent (e.g., benzene’s π-complexation with chlorine radicals), and reaction time must be systematically optimized to reconcile data contradictions .
Q. What safety protocols are critical for handling this compound in high-risk reactions?
- Methodological Answer : Due to its high flammability (flash point 20.8°C) and respiratory toxicity, use explosion-proof equipment, ground containers to prevent static discharge, and work in fume hoods. Personal protective equipment (PPE) must include nitrile gloves, face shields, and flame-retardant lab coats .
Q. Key Methodological Recommendations
- Synthetic Optimization : Use sodium hydride in DMF for controlled dehydrohalogenation to avoid side reactions .
- Analytical Validation : Cross-validate NMR and GC data to confirm absence of isomers (e.g., 1-chloro-2,3-dimethylbutane vs. This compound) .
- Safety Compliance : Adhere to OSHA HazCom 2012 standards for storage (cool, ventilated areas) and disposal (EPA/DSL regulations) .
Properties
IUPAC Name |
1-chloro-3,3-dimethylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKOSFYXBAPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182768 | |
Record name | 1-Chloro-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2855-08-5 | |
Record name | 1-Chloro-3,3-dimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2855-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-3,3-dimethylbutane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3,3-dimethylbutane | |
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Record name | 1-Chloro-3,3-dimethylbutane | |
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Record name | 1-chloro-3,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.787 | |
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Record name | 1-chloro-3,3-dimethylbutane | |
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Retrosynthesis Analysis
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